molecular formula C18H13NO4 B2842950 2-(1,3-Benzodioxol-5-yl)-6-methylquinoline-4-carboxylic acid CAS No. 438220-99-6

2-(1,3-Benzodioxol-5-yl)-6-methylquinoline-4-carboxylic acid

Cat. No. B2842950
M. Wt: 307.305
InChI Key: MFJIYRWFCABQBX-UHFFFAOYSA-N
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Description

The compound “2-(1,3-Benzodioxol-5-yl)-6-methylquinoline-4-carboxylic acid” is a complex organic molecule. It contains a benzodioxole group (a benzene ring fused to a 1,3-dioxole), a quinoline group (a benzene ring fused to a pyridine ring), and a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzodioxole and quinoline rings, along with the carboxylic acid group. These functional groups could potentially influence the compound’s reactivity and interactions with other molecules .

Scientific Research Applications

1. Anticancer Evaluation

  • Summary of Application : A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines .
  • Methods of Application : These compounds were synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
  • Results : The study identified 3-N-benzo [1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . Further mechanistic studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

2. Antimicrobial and Antioxidant Agents

  • Summary of Application : A series of benzodioxol derivatives were tested for their antibacterial and antioxidant activities .
  • Methods of Application : The compounds were evaluated against different types of bacterial strains, including Staphylococcus aureus, Escherichia coli, Enterococcus faecalis, and Pseudomonas aeruginosa using the broth dilution method . Antioxidant activity was evaluated for the synthesized compounds utilizing the DPPH assay .
  • Results : The most potent compound was 3e, which exhibited bacterial growth inhibition with MICs of 125 (S. aureus), 250 (E. coli), 220 (E. faecalis), and 100 µg/mL (P. aeruginosa) . The 3a compound was the most active antioxidant with an IC50 value of 21.44 µg/mL .

3. Pesticidal Lead Compounds

  • Summary of Application : A series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole were designed by bioisosterism, and synthesized easily via esterification, cyanation, cyclization and aminolysis reactions .
  • Methods of Application : The structures of the target compounds were confirmed by 1H-NMR, 13C-NMR and HRMS. The preliminary bioassay showed that most compounds had good larvicidal activities against mosquito larvae at 10 mg/L .
  • Results : Especially compound 7a, with a larvicidal activity as high as 100%, and even at 1 mg/L was still 40%; at 50 mg/L, all the target compounds showed good fungicidal activities against the eight tested fungi .

4. Antitubulin Agents

  • Summary of Application : A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines .
  • Methods of Application : These compounds were synthesized via a Pd - catalyzed C-N cross - coupling, and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
  • Results : A detailed structure–activity relationship study culminated in the identification of 3- N -benzo [1,2,5]oxadiazole 17 and 3- N -2-methylquinoline 20, whose IC 50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .

5. Synthesis of Tricarbonitrile Derivatives

  • Summary of Application : The compound “2-(1,3-benzodioxol-5-yl)ethylene-1,1,2-tricarbonitrile” was synthesized from “(1,3-benzodioxol-5-ylmethylene)malononitrile” and sodium cyanide, followed by oxidation using bromine .
  • Methods of Application : A solution of the starting compound in DMF was cooled and sodium cyanide was added dropwise. After stirring at room temperature, bromine was added and the reaction mixture was stirred for further two hours .
  • Results : The product was recrystallized from 1:1 toluene:chloroform as deep orange crystals .

6. Antitubulin Agents

  • Summary of Application : A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines .
  • Methods of Application : These compounds were synthesized via a Pd - catalyzed C-N cross - coupling, and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
  • Results : A detailed structure–activity relationship study culminated in the identification of 3- N -benzo [1,2,5]oxadiazole 17 and 3- N -2-methylquinoline 20, whose IC 50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-6-methylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c1-10-2-4-14-12(6-10)13(18(20)21)8-15(19-14)11-3-5-16-17(7-11)23-9-22-16/h2-8H,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJIYRWFCABQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzodioxol-5-yl)-6-methylquinoline-4-carboxylic acid

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